17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione
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Overview
Description
Cucurbitacin S is a biochemical compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, pumpkins, and gourds . Cucurbitacins are known for their bitter taste and have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cucurbitacins, including cucurbitacin S, typically involves multiple steps starting from simpler triterpenoid precursors. The process often includes cyclization, oxidation, and glycosylation reactions. Specific details on the synthetic routes for cucurbitacin S are limited, but general methods for cucurbitacins involve the use of catalysts and specific reaction conditions to achieve the desired structural modifications .
Industrial Production Methods
Industrial production of cucurbitacins is less common due to the complexity of their structures and the difficulty in obtaining high yields. advances in biotechnology and synthetic biology may offer potential methods for large-scale production. This could involve the use of genetically engineered microorganisms to produce cucurbitacins through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
Cucurbitacin S, like other cucurbitacins, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often increasing its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially altering its activity.
Substitution: Replacement of one functional group with another, which can modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions of cucurbitacins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of cucurbitacin S depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced forms of the compound, as well as derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a model compound for studying complex triterpenoid structures and their reactivity.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Mechanism of Action
Cucurbitacin S exerts its effects through several molecular mechanisms. It is known to inhibit the JAK-STAT signaling pathway, which is involved in cell growth and survival. By blocking this pathway, cucurbitacin S can induce apoptosis and inhibit the proliferation of cancer cells . Additionally, it may interact with other cellular targets, such as reactive oxygen species and various enzymes, to exert its biological effects .
Comparison with Similar Compounds
Cucurbitacin S is one of many cucurbitacins, which include compounds like cucurbitacin A, B, C, D, E, I, H, Q, and R . These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and biological activities. Cucurbitacin S is unique due to its specific structural features and its potent biological activities, particularly its anticancer properties .
List of Similar Compounds
- Cucurbitacin A
- Cucurbitacin B
- Cucurbitacin C
- Cucurbitacin D
- Cucurbitacin E
- Cucurbitacin I
- Cucurbitacin H
- Cucurbitacin Q
- Cucurbitacin R
Properties
IUPAC Name |
17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLRWSUZLFUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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